molecular formula C10H16N2O2S B2790928 3-Amino-4-tert-butylbenzenesulfonamide CAS No. 218442-55-8

3-Amino-4-tert-butylbenzenesulfonamide

Cat. No.: B2790928
CAS No.: 218442-55-8
M. Wt: 228.31
InChI Key: ZBGXMTVHDWFXKO-UHFFFAOYSA-N
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Description

3-Amino-4-tert-butylbenzenesulfonamide (CAS 608523-94-0) is a synthetic organic compound with the molecular formula C10H16N2O2S and an average molecular weight of 228.31 g/mol . This chemical belongs to the class of benzenesulfonamides, which are extensively investigated in medicinal chemistry and chemical biology for their diverse biological activities and utility as molecular scaffolds. Benzenesulfonamide derivatives are a significant focus in pharmaceutical research for developing enzyme inhibitors and receptor modulators . Structurally related sulfonamide compounds have demonstrated a wide range of potential therapeutic applications in preclinical research, including areas such as immunology, oncology, and inflammation . Some benzenesulfonamide analogues are known to function as androgen receptor antagonists, indicating potential research value for studying hormone-related pathways . Furthermore, specific sulfonamide-based compounds have been identified as inhibitors of key signaling proteins, such as the JAK2 kinase, which is a validated target in several disease contexts . The tert-butyl and amino functional groups on this molecule provide distinct steric and electronic properties, making it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for creating novel derivatives or as a probe for biochemical screening. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Physical & Chemical Data (for the related compound 3-Amino-N-(tert-butyl)benzenesulfonamide): • Density : Approximately 1.189 g/cm³ • Boiling Point : Approximately 387.3°C at 760 mmHg • Flash Point : Approximately 188°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)8-5-4-7(6-9(8)11)15(12,13)14/h4-6H,11H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXMTVHDWFXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 4 Tert Butylbenzenesulfonamide

Classical Approaches to Benzenesulfonamide (B165840) Scaffold Construction

Traditional synthetic routes to 3-Amino-4-tert-butylbenzenesulfonamide typically rely on a linear sequence of reactions starting from readily available aromatic precursors. These methods involve the strategic introduction of the sulfonyl group and the amino functionality, often through nitration followed by reduction.

Strategies for Nitro Group Reduction to Amino Functionality

A common and pivotal step in the synthesis of aromatic amines like the target compound is the reduction of a nitro group precursor, such as N-(tert-butyl)-4-tert-butyl-3-nitrobenzenesulfonamide. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. acs.org A variety of reagents and conditions can accomplish this, with the choice often depending on factors like functional group tolerance, cost, and scale. numberanalytics.comwikipedia.org

Catalytic hydrogenation is a widely employed method. commonorganicchemistry.com This process involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. numberanalytics.com Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are highly effective for this transformation. commonorganicchemistry.com The reaction is typically clean and high-yielding.

Chemical reduction offers an alternative to catalytic hydrogenation. This approach utilizes metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a non-aqueous, pH-neutral medium like ethanol (B145695) also serves as a mild and selective reducing agent for aromatic nitro groups. commonorganicchemistry.commasterorganicchemistry.com These methods are particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation conditions. commonorganicchemistry.com

Reduction Method Reagents/Catalyst Typical Conditions Key Features
Catalytic Hydrogenation H₂, Pd/C or Raney NickelPressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate)High efficiency, clean reaction. May affect other reducible groups. numberanalytics.comcommonorganicchemistry.com
Metal/Acid Reduction Fe, Sn, or Zn with HClAcidic aqueous solutionCost-effective, robust. Can be harsh for sensitive substrates. masterorganicchemistry.com
Tin(II) Chloride Reduction SnCl₂Ethanol, often at refluxMild, good for substrates with acid-sensitive groups. commonorganicchemistry.commasterorganicchemistry.com

Sulfonylation Reactions in the Synthesis of the Compound

The formation of the sulfonamide bond (-SO₂NH-) is central to the synthesis. The most direct and common method for creating aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.gov In the context of synthesizing this compound, a key intermediate would be 4-tert-butyl-3-nitrobenzenesulfonyl chloride.

The synthesis of this sulfonyl chloride intermediate typically starts with an electrophilic aromatic substitution reaction on tert-butylbenzene (B1681246). This involves reacting tert-butylbenzene with chlorosulfonic acid (ClSO₃H). This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. However, this process can suffer from limitations related to regioselectivity, as the substitution pattern is dictated by the directing effects of the tert-butyl group. nih.gov

Once the desired 4-tert-butyl-3-nitrobenzenesulfonyl chloride is obtained and purified, it is reacted with tert-butylamine (B42293). This nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displaces the chloride and forms the N-tert-butylsulfonamide group, yielding the nitro-precursor to the final compound.

Modern Catalytic Approaches to the Synthesis of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and versatile methods for constructing complex molecules. Transition metal catalysis, particularly with palladium and cobalt, offers powerful tools for forming the key bonds found in this compound and its precursors.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium catalysts are exceptionally versatile for forming carbon-sulfur and carbon-nitrogen bonds, which are crucial for sulfonamide synthesis. nih.govnih.gov These methods can offer milder reaction conditions and broader functional group tolerance compared to classical approaches. nih.gov

One advanced strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govmit.edu This approach could potentially be adapted to synthesize the 4-tert-butyl-3-aminobenzenesulfonyl chloride intermediate from a corresponding boronic acid precursor. Such a method allows for convergent synthesis, where different parts of the molecule are prepared separately and then joined, offering greater flexibility. nih.gov

Furthermore, palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) can be used to form the C-N bond. While typically used for aryl halides, variations of this chemistry could be employed to couple an appropriately substituted aryl precursor with an amine, potentially offering an alternative route to the final product or key intermediates. nih.gov For instance, a palladium-catalyzed coupling of an aryl halide with a sulfonamide has been demonstrated, providing a direct route to N-arylsulfonamides. semanticscholar.org

Catalytic Reaction Type Catalyst System (Example) Reactants Bond Formed
Chlorosulfonylation Palladium catalyst with specific ligandsArylboronic Acid, SO₂Cl₂ sourceC-S (Aryl-SO₂Cl) nih.govmit.edu
Amination Palladium catalyst with NHC ligandAryl Sulfide, AmineC-N (Aryl-Amine) nih.gov
Sulfonamidation Palladium catalystAryl Halide, SulfonamideC-N (Aryl-N of sulfonamide) semanticscholar.org

Cobalt-Mediated Transformations for Precursors

Cobalt catalysis has emerged as a cost-effective and powerful alternative to palladium for various organic transformations. rsc.org Cobalt catalysts can be employed in the synthesis of substituted anilines and other key precursors. rsc.orgacs.org For example, cobalt-catalyzed electrophilic amination reactions using organozinc reagents can create functionalized aniline (B41778) derivatives. acs.org This methodology could be applied to construct the specific 3-amino-4-tert-butyl aniline scaffold from a suitable organometallic precursor.

Additionally, cobalt-catalyzed C-H activation and annulation reactions are used to build complex heterocyclic scaffolds, demonstrating the metal's ability to mediate the formation of new C-C and C-N bonds under specific directing group guidance. rsc.orgresearchgate.net While not a direct route to the target compound, these advanced methods highlight the potential for cobalt catalysis to create highly substituted aromatic precursors that could then be converted into this compound.

Green Chemistry and Sustainable Synthetic Routes for the Compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable methods for synthesizing sulfonamides. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

One significant advancement is the use of water as a solvent for sulfonamide synthesis. mdpi.com Performing the reaction of a sulfonyl chloride with an amine in water, often with a simple base like sodium carbonate to scavenge the HCl byproduct, eliminates the need for volatile organic solvents. mdpi.com This not only reduces environmental impact but can also simplify product isolation, which may only require filtration. mdpi.com

Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions in the absence of solvents, is another promising green strategy. rsc.org A one-pot, solvent-free mechanochemical process has been developed for sulfonamide synthesis, involving the oxidation-chlorination of disulfides followed by amination. rsc.org

Flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced safety, scalability, and efficiency. acs.org An eco-friendly flow synthesis of sulfonamides has been described that minimizes waste and utilizes greener media, making the production process more sustainable. acs.org These sustainable principles could be applied to the synthesis of this compound to create a more economical and environmentally responsible manufacturing process.

Sustainable Method Key Principle Advantages
Synthesis in Water Replacement of organic solvents with water. mdpi.comReduced environmental impact, simplified purification, increased safety. mdpi.com
Mechanosynthesis Solvent-free reaction driven by mechanical force. rsc.orgEliminates bulk solvents, high efficiency, cost-effective. rsc.org
Flow Chemistry Continuous reaction in a meso-reactor. acs.orgWaste minimization, enhanced safety and scalability, use of green media. acs.org
Alternative Reagents Using reagents like sodium dichloroisocyanurate instead of harsh chlorinating agents. rsc.orgAvoids hazardous chemicals, milder reaction conditions. rsc.org

Stereoselective Synthesis Considerations

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. fda.gov The compound does not possess any stereocenters, and there are no instances of geometric isomerism. As a result, considerations regarding stereoselective synthesis are not applicable to this particular compound or its direct precursors. The synthesis of this compound does not require control over stereochemistry, as no stereoisomers of the molecule exist. fda.gov

Optimization of Reaction Conditions and Process Chemistry Studies

While detailed process chemistry studies and systematic optimization of reaction conditions for the synthesis of this compound are not extensively documented in publicly available literature, established synthetic routes provide a basis for understanding the reaction parameters. The primary synthetic pathway involves a multi-step process, for which typical reaction conditions have been reported.

A common synthetic approach begins with the nitration of a suitable starting material, followed by chlorination, amination, and subsequent reduction of the nitro group. The conditions for these steps can be summarized as follows:

Table 1: General Reaction Conditions for the Synthesis of this compound

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
NitrationBenzene (B151609) derivativeFuming Nitric Acid, Sulfuric Acid-< 501> 90
ChlorosulfonylationNitrobenzene derivativeChlorosulfonic Acid-70-803~85
AminationSulfonyl chloride derivativetert-ButylamineDichloromethane3012~90
ReductionNitrobenzenesulfonamide derivativePd/C, H₂MethanolRoom Temperature4> 95

The data in this table is compiled from generalized synthetic procedures for similar compounds and may not represent a fully optimized process for this compound.

Further research into the optimization of these steps could focus on several key areas:

Catalyst Screening: For the reduction of the nitro group, a screening of different hydrogenation catalysts (e.g., various supported palladium catalysts, platinum-based catalysts, or transfer hydrogenation catalysts) could be performed to identify the most efficient system in terms of reaction time, catalyst loading, and selectivity.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. A systematic study of different solvents for each step, particularly the amination and reduction stages, could lead to improved process efficiency.

Temperature and Pressure Optimization: A detailed investigation into the effects of temperature and pressure, especially for the hydrogenation step, could result in shorter reaction times and potentially lower catalyst requirements.

Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents is crucial for minimizing waste and maximizing yield. For instance, in the amination step, the stoichiometry of tert-butylamine and the sulfonyl chloride can be fine-tuned.

Work-up and Purification: The development of efficient and scalable work-up and purification procedures is a critical aspect of process chemistry. Studies could explore crystallization conditions, solvent extraction, and chromatographic methods to improve the purity and recovery of the final product.

Chemical Reactivity and Derivatization of 3 Amino 4 Tert Butylbenzenesulfonamide

Reactions Involving the Amino Group

The aromatic amino group in 3-Amino-4-tert-butylbenzenesulfonamide is a versatile site for chemical modification, readily undergoing reactions typical of primary anilines.

Primary aromatic amines, such as this compound, react with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). This condensation reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration.

A standard procedure for the synthesis of Schiff bases from the analogous compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), involves condensing the amine with an appropriate aromatic aldehyde in a solvent like propan-2-ol at reflux for one hour. mdpi.com This method has been shown to produce derivatives in good to excellent yields, ranging from 57–95%. mdpi.com It is anticipated that this compound would react similarly with a variety of aldehydes and ketones to yield the corresponding Schiff base derivatives. The general reaction is depicted below:

R-CHO + H₂N-Ar-SO₂NH₂(tert-butyl) → R-CH=N-Ar-SO₂NH₂(tert-butyl) + H₂O (where Ar represents the 4-tert-butylphenyl group)

Table 1: Representative Schiff Base Synthesis from an Analogous Aminobenzenesulfonamide mdpi.com

Carbonyl CompoundAmine ReactantProductYield (%)
Aromatic Aldehyde3-Amino-4-hydroxybenzenesulfonamideSchiff Base57-95

Note: This data is for the analogous compound 3-amino-4-hydroxybenzenesulfonamide and is presented to illustrate the expected reactivity.

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional moieties. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation of the amino group can be achieved using alkylating agents like alkyl halides. However, controlling the degree of alkylation to obtain mono- or di-alkylated products can be challenging, often resulting in a mixture of products.

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), in the presence of a copper(I) salt catalyst. This reaction, known as the Sandmeyer reaction, is a powerful tool for introducing a range of functional groups onto the aromatic ring.

Azo Coupling: Diazonium salts can also act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. These compounds have applications as dyes and pigments. The coupling reaction of diazotized 3-aminothieno[3,4-c]coumarins with aromatic amines has been shown to produce arylazothiophene dyes. researchgate.net

Transformations at the Sulfonamide Moiety

The sulfonamide group also offers opportunities for derivatization, primarily through reactions involving the acidic proton on the nitrogen atom.

The nitrogen atom of the sulfonamide group in this compound can be alkylated. This reaction typically requires a strong base to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion that can then react with an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions at the amino group. An intermolecular alkylation of sulfonamides with trichloroacetimidates has been reported to occur in refluxing toluene (B28343) without the need for additives. nih.gov This method has been shown to be effective for a range of sulfonamides, with yields depending on the steric hindrance of the sulfonamide. nih.gov

Table 2: N-Alkylation of Sulfonamides with Trichloroacetimidates nih.gov

SulfonamideImidateProductYield (%)
p-Toluenesulfonamide(R)-1-Phenylethyl trichloroacetimidateN-(1-Phenylethyl)-p-toluenesulfonamide76
Benzenesulfonamide (B165840)1-Phenylethyl trichloroacetimidateN-(1-Phenylethyl)benzenesulfonamide76
N-Methylbenzenesulfonamide1-Phenylethyl trichloroacetimidateN-Methyl-N-(1-phenylethyl)benzenesulfonamide27

Note: This data illustrates a general method for N-alkylation of sulfonamides and is not specific to this compound.

Sulfonamides can be converted to sulfonyl guanidines, which are structural motifs found in various biologically active molecules. One common method for the synthesis of sulfonyl guanidines involves the reaction of a sulfonamide with a cyanamide (B42294) derivative. Another approach is the reaction of a sulfonamide with a pre-formed guanidinylating reagent. For instance, N,N'-di-Boc-N"-triflylguanidine is a reagent used for the guanylation of amines. orgsyn.org A novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized using 4-nitrobenzenesulfonyl guanidine (B92328) as a starting material for condensation with ethyl acetoacetate. arkat-usa.org

Aziridination Reactions

Aziridines are valuable three-membered heterocyclic compounds in synthetic chemistry. The sulfonamide group of this compound can potentially serve as a nitrogen source for the aziridination of olefins, a common transformation for sulfonamides. While specific studies employing this compound in this capacity are not prominent in the literature, the reaction is typically achieved through the formation of a nitrene intermediate or related species.

Modern synthetic methods have moved towards metal-free or photocatalytic conditions to achieve this transformation, enhancing the reaction's efficiency and environmental friendliness. For instance, visible-light-induced reactions can generate triplet nitrene intermediates from aryl azides which then couple with other reagents. nih.gov Other approaches use electrochemical oxidation in a continuous-flow setup to achieve oxidant-free aziridination of natural products and drug derivatives with sulfonamides. nih.gov Hydrogen-bond activation, using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has also been shown to activate iminoiodinanes derived from N-arylsulfonamides for the metal-free aziridination of unactivated olefins. d-nb.info

In the context of this compound, the primary amino group (-NH2) on the aromatic ring would likely compete with the sulfonamide nitrogen in reactions aimed at generating a nitrene for aziridination. Therefore, a protecting group strategy for the aromatic amine would likely be necessary to achieve selective reactivity at the sulfonamide site.

Table 1: Overview of Modern Aziridination Methods Applicable to Sulfonamides

MethodCatalyst/ConditionsProposed IntermediateKey Advantages
Photocatalysis Dual copper and visible lightTriplet NitreneMild, redox-neutral conditions
Electro-oxidation Continuous-flow electrolysis, TBAOAc/KOAcNitrogen-centered radicalOxidant-free, compatible with bioactive molecules
H-bond Activation 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Activated IminoiodinaneMetal-free, suitable for unactivated olefins

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is determined by the interplay of the directing effects and the activating or deactivating nature of each substituent.

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

tert-Butyl Group (-C(CH₃)₃): A weakly activating, ortho, para-directing group. It imparts significant steric hindrance at the adjacent ortho positions. stackexchange.com

Sulfonamide Group (-SO₂NH₂): A moderately deactivating, meta-directing group.

The powerful activating and directing effect of the amino group is expected to dominate the regioselectivity. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The position para to the amino group is already occupied by the sulfonamide. This leaves the two ortho positions (C2 and C6, relative to the amino group at C3) as the most likely sites for substitution.

However, the C4 position is blocked by the bulky tert-butyl group, which sterically hinders the adjacent C5 position. The C2 position is sterically unhindered. Therefore, electrophilic substitution is most likely to occur at the C2 position. The deactivating, meta-directing effect of the sulfonamide group would direct an incoming electrophile to the C2 and C6 positions (relative to the sulfonamide), which aligns with the directing effect of the amino group.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-NH₂ C3Strongly Activatingortho, para (to C2, C4, C6)
-C(CH₃)₃ C4Weakly Activatingortho, para (to C3, C5)
-SO₂NH₂ C1Deactivatingmeta (to C2, C6)
Predicted Outcome: Strong preference for substitution at C2

Investigations into Reaction Mechanisms

The mechanisms for the potential reactions of this compound are rooted in well-established principles of organic chemistry.

For aziridination reactions , the mechanism often proceeds through a reactive nitrogen species. In catalytic systems, this can involve the formation of a metal-nitrenoid complex. In metal-free systems promoted by reagents like those activated by HFIP, the reaction may proceed via a stepwise pathway involving a carbocation intermediate. d-nb.info This is supported by stereochemical scrambling observed in reactions with 1,2-disubstituted olefins. d-nb.info Electrochemical methods suggest the involvement of nitrogen-centered radicals as key intermediates. nih.gov Regardless of the specific pathway, the initial step involves activation of the sulfonamide nitrogen to make it sufficiently electrophilic to attack the olefin double bond.

The mechanism for aromatic ring functionalization follows the classical electrophilic aromatic substitution (SEAr) pathway. This two-step mechanism involves:

Attack by the π-electron system of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is the key factor determining the reaction rate and regioselectivity. The substituents on this compound would effectively stabilize the positive charge when the electrophile adds to the C2 position, due to resonance donation from the powerful amino group.

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final substituted product. chemtube3d.com

The rate-determining step is typically the formation of the arenium ion. researchgate.net The combined electronic effects of the amino, tert-butyl, and sulfonamide groups dictate the energy landscape for the formation of the possible arenium ion intermediates, thereby controlling the final substitution pattern.

Structural Elucidation and Spectroscopic Analysis of 3 Amino 4 Tert Butylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of 3-Amino-4-tert-butylbenzenesulfonamide.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl group, the aromatic protons, and the protons on the nitrogen atoms of the amino and sulfonamide groups. The large tert-butyl group typically produces a sharp, intense singlet in the upfield region of the spectrum. nih.gov The aromatic protons exhibit more complex splitting patterns in the downfield region, with their chemical shifts and coupling constants being indicative of their substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
(CH₃)₃C-~1.3Singlet (s)9Htert-Butyl group
Ar-H~6.8 - 7.5Multiplet (m)3HAromatic protons
-NH₂VariableBroad Singlet (br s)2HAmino group
-SO₂NH₂VariableBroad Singlet (br s)2HSulfonamide group

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound would be expected to show signals for the methyl and quaternary carbons of the tert-butyl group, as well as distinct signals for the substituted and unsubstituted carbons of the aromatic ring. nih.govrsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Structural Assignment
C (CH₃)₃~30-35Quaternary carbon of tert-butyl group
C(C H₃)₃~30Methyl carbons of tert-butyl group
Ar-C~115-150Aromatic carbons

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties. The sulfonamide group is identifiable by two strong stretching vibrations for the S=O bond. The N-H bonds of both the primary amine and the sulfonamide will also produce distinct stretching bands.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Intensity
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Sulfonamide (N-H)Stretch~3250 - 3350Medium
Aromatic C-HStretch~3000 - 3100Weak to Medium
Aliphatic C-HStretch~2850 - 2960Medium to Strong
Aromatic C=CStretch~1450 - 1600Medium
Sulfonyl (S=O)Asymmetric Stretch~1300 - 1350Strong
Sulfonyl (S=O)Symmetric Stretch~1120 - 1160Strong

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₁₆N₂O₂S), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The molecular weight of this compound is 228.31 g/mol . fda.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (approx. 229). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related compounds include the loss of the tert-butyl group or cleavage of the C-S or S-N bonds. For instance, in the analysis of the related 4-tert-butylbenzenesulfonamide, a significant fragment corresponds to the loss of the sulfonamide group. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺~229.10Protonated Molecular Ion
[M]⁺˙~228.10Molecular Ion
[M-C₄H₉]⁺~171.04Loss of the tert-butyl group
[M-SO₂NH₂]⁺~148.11Loss of the sulfonamide group

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound, the experimentally determined percentages should align closely (typically within ±0.4%) with the calculated theoretical values. mdpi.com

Interactive Data Table: Theoretical Elemental Composition of C₁₀H₁₆N₂O₂S

ElementSymbolAtomic MassMolar Mass ContributionPercentage (%)
CarbonC12.011120.1152.60%
HydrogenH1.00816.1287.07%
NitrogenN14.00728.01412.27%
SulfurS32.0632.0614.04%
OxygenO15.99931.99814.02%

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of the synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method often used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. By comparing the retention factor (Rf) of the synthesized compound to that of starting materials on a TLC plate under UV light or with a staining agent, one can quickly assess the reaction's completion.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. A sample is passed through a column under high pressure, and a detector measures the elution of the compound. For non-volatile compounds like sulfonamides, reverse-phase HPLC is commonly employed. tcichemicals.com A pure sample will ideally show a single sharp peak at a specific retention time, and the area under this peak can be used to calculate purity, often exceeding 98% for well-purified compounds. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While benzenesulfonamides may have limited volatility, GC analysis can sometimes be performed after converting them into more volatile derivatives.

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Studies of Electronic Structure and Tautomerism

There is no specific research available in the public domain that details quantum-chemical studies on the electronic structure or tautomerism of 3-Amino-4-tert-butylbenzenesulfonamide. While studies exist for analogous compounds like 3-amino-4-hydroxybenzenesulfonamide (B74053), the presence of the tert-butyl group in the target molecule would significantly influence its electronic properties, making direct extrapolation of data inappropriate.

Density Functional Theory (DFT) Applications

No dedicated Density Functional Theory (DFT) studies for this compound have been published. DFT is a powerful tool for investigating molecular properties, but its application to this specific compound has not been reported in the available scientific literature.

Conformational Analysis and Molecular Mechanics Studies

A conformational analysis of this compound using molecular mechanics or other computational methods has not been described in the accessible literature. Such studies would be necessary to understand the molecule's three-dimensional structure and flexibility, which are crucial for its interactions and reactivity.

Reaction Pathway Modeling and Transition State Analysis

There are no published studies on the reaction pathway modeling or transition state analysis for chemical reactions involving this compound. This type of computational investigation is essential for understanding reaction mechanisms and kinetics but has not been applied to this compound in the available research.

Spectroscopic Property Prediction through Computational Methods

Computational predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound are not available. These predictions require specific computational modeling that has not been reported for this molecule.

Based on a comprehensive search of available scientific literature, detailed information regarding the specific use of This compound as a building block and synthetic precursor for the outlined heterocyclic systems and molecular architectures is not sufficiently available to construct the requested article.

The performed searches did not yield specific examples, research findings, or synthetic protocols where this compound is explicitly used for:

The synthesis of pyrimidine-linked benzenesulfonamide (B165840) derivatives.

The formation of benzimidazole (B57391) scaffolds.

Derivatization to pyrazole (B372694) and thiazole (B1198619) ring systems.

The generation of benzotriazin-4(3H)-ones.

Its application as a scaffold for complex molecular architectures.

Its use in ligand design for catalysis.

While literature exists for structurally similar compounds—such as 3-amino-4-hydroxybenzenesulfonamide or N-tert-butyl-3-aminobenzenesulfonamide—in various synthetic applications, the strict requirement to focus solely on this compound prevents the inclusion of this data.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline and content inclusions for the specified chemical compound. Attempting to do so would require extrapolating data from related but distinct molecules, which would violate the core instructions of accuracy and strict adherence to the subject compound.

Role As a Building Block and Synthetic Precursor

Chiral Resolution and Enantioselective Transformations

While 3-Amino-4-tert-butylbenzenesulfonamide is an achiral molecule and thus does not undergo chiral resolution itself, its structural motifs are present in precursors to complex chiral molecules, most notably in the synthesis of antiviral drugs. The relevance of enantioselective transformations is therefore significant in the synthesis of chiral building blocks that are subsequently reacted with derivatives of aminobenzenesulfonamides. A prime example is the synthesis of the HIV protease inhibitor, Darunavir, which features a sulfonamide linkage to a chiral amino alcohol backbone.

The stereochemistry of the final molecule is critical for its biological activity, necessitating highly controlled enantioselective synthetic steps for its precursors. Various strategies have been developed to establish the required chiral centers in molecules that are precursors to or will be coupled with aminobenzenesulfonamide moieties.

Enantioselective Synthesis of Darunavir Precursors

The synthesis of Darunavir provides a clear illustration of the application of enantioselective transformations for precursors that ultimately incorporate a substituted aminobenzenesulfonamide structure. The core of Darunavir contains multiple stereocenters, the creation of which is a key challenge in its synthesis.

Several synthetic routes to Darunavir employ asymmetric reactions to establish the desired stereochemistry. These methods often focus on the synthesis of the chiral amino alcohol or epoxy precursors. For instance, the Sharpless asymmetric dihydroxylation has been utilized to create the necessary chiral diol from a vinyl precursor. nih.gov Another approach involves an asymmetric glycolate (B3277807) aldol (B89426) addition reaction to set the stereochemistry of a key intermediate. nih.govnih.govillinoisstate.edu

One established pathway to a key chiral intermediate for Darunavir synthesis involves the following transformation:

Starting MaterialReactionChiral Reagent/CatalystProduct
2-VinyloxiraneOxidationTitanium tetraisopropoxide, Diethyl D-tartrate[(3S)-3-benzyloxiran-2-yl]methanol

This enantioselective epoxidation step is crucial for establishing one of the chiral centers in an early precursor. newdrugapprovals.org

The following table summarizes key enantioselective transformations relevant to the synthesis of precursors for molecules in the class of Darunavir:

Transformation TypeDescriptionKey ReagentsStereochemical Outcome
Asymmetric DihydroxylationConversion of a vinyl group to a chiral diol.Sharpless catalyst systemHigh enantioselectivity for the desired diol isomer. nih.gov
Asymmetric Aldol AdditionFormation of a carbon-carbon bond to create a chiral β-hydroxy carbonyl compound.Crimmins' oxazolidinethione auxiliary, TiCl4High diastereoselectivity for the syn-aldol adduct. nih.govnih.gov
Asymmetric EpoxidationConversion of an alkene to a chiral epoxide.Titanium tetraisopropoxide, Diethyl D-tartrateEnantioselective formation of the epoxide. newdrugapprovals.org

These enantioselective methods are fundamental in producing the chiral precursors in high optical purity, which is a prerequisite for the synthesis of effective and safe chiral drugs that incorporate a substituted aminobenzenesulfonamide framework.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-Amino-4-tert-butylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the benzene ring followed by tert-butyl group introduction. Key factors include solvent polarity (e.g., dichloromethane for controlled reactivity), temperature (25–60°C to balance reaction rate and side-product formation), and stoichiometry of reagents (e.g., sulfonyl chloride to amine ratio). Optimization can employ factorial design of experiments (DoE), where variables like temperature, solvent, and catalyst loading are varied systematically to identify optimal conditions. For example, a 2³ factorial design could evaluate high/low levels of these factors to maximize yield .

Q. Which purification techniques are most effective for isolating this compound, and how do solubility properties influence these choices?

  • Methodological Answer : Recrystallization using ethanol/water mixtures is common due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for impurities with similar polarity. Solubility in aprotic solvents (e.g., DMSO) at elevated temperatures allows for hot filtration to remove insoluble byproducts. Analytical HPLC with a C18 column and acetonitrile/water mobile phase can verify purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, enzyme concentration). To address this:

  • Standardize Protocols : Replicate assays under controlled pH (7.4 for physiological relevance) and temperature (37°C).
  • Statistical Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or systematic biases.
  • Kinetic Profiling : Compare inhibition constants (Ki) under identical conditions to isolate compound-specific effects from experimental artifacts .

Q. What computational strategies are effective for predicting the reactivity and enzyme inhibition mechanisms of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonamide-enzyme interactions (e.g., carbonic anhydrase active site). Focus on binding energy calculations (ΔG) and electron density maps.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability of key hydrogen bonds (e.g., between sulfonamide NH and zinc ion in carbonic anhydrase).
  • Machine Learning : Train models on existing sulfonamide bioactivity datasets to predict inhibitory potency against novel targets .

Q. How can experimental design minimize resource consumption while exploring structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Fractional Factorial Design : Test critical substituents (e.g., tert-butyl position, amino group modifications) at reduced experimental runs. For example, a 2^(4-1) design evaluates four variables (e.g., substituent size, electron-withdrawing groups) with eight experiments instead of 16.
  • Response Surface Methodology (RSM) : Optimize synthetic yield and bioactivity simultaneously by modeling quadratic interactions between variables (e.g., temperature vs. catalyst loading) .

Data Contradiction and Validation

Q. What steps should be taken when spectroscopic data (e.g., NMR, MS) for synthesized batches conflict with literature values?

  • Methodological Answer :

  • Cross-Validation : Re-run NMR (500 MHz, DMSO-d6) with spiked standards to confirm chemical shifts. Compare fragmentation patterns in high-resolution mass spectrometry (HRMS) to theoretical isotopic distributions.
  • Alternative Characterization : Use X-ray crystallography to resolve structural ambiguities, especially if tautomerism or polymorphism is suspected.
  • Collaborative Analysis : Share raw data with independent labs to confirm reproducibility .

Tables for Methodological Reference

Experimental Parameter Optimization Strategy Relevant Evidence
Reaction Temperature2-level factorial design (40°C vs. 60°C)
Solvent PolarityScreening via Hansen solubility parameters
Enzyme Assay pHFixed at 7.4 ± 0.1 using phosphate buffer
Computational ModelingDFT (B3LYP/6-31G*) for binding energy calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.